molecular formula C16H22N6O B2431575 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797977-39-9

1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2431575
CAS No.: 1797977-39-9
M. Wt: 314.393
InChI Key: KOWDEVXATJGCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is a complex organic compound . It’s part of a class of compounds known as nitrogen heterocycles, which are frequently present in biologically active compounds .


Molecular Structure Analysis

The molecular formula of this compound is C17H28N6O . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 73 Ų and a molar refractivity of 93.6±0.4 cm³ .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³ and a molar volume of 276.8±5.0 cm³ . Its surface tension is 59.5±5.0 dyne/cm, and it has a polarizability of 37.1±0.5 10^-24 cm³ .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research on heterocyclic compounds including structures related to 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has demonstrated their potential in the synthesis of new antibacterial agents. For instance, compounds synthesized from similar precursors have shown significant antibacterial activities, highlighting their potential for developing novel therapeutic agents against bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticancer Activities

Another study focused on synthesizing N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidine derivatives, demonstrated both antimicrobial and anticancer activities. This suggests the versatility of compounds structurally similar to this compound in treating a variety of diseases, from infections to cancer (El-Sawy et al., 2013).

Cyclocondensation Reactions

Research on methyl trifluoropyruvate N-(pyrimidin-2-yl)imines, closely related to the compound of interest, highlights their utility in cyclocondensation reactions. These reactions produce a variety of heterocyclic compounds, suggesting the role of this compound in synthesizing diverse chemical structures with potential pharmaceutical applications (Sokolov et al., 2013).

Synthesis of Two-Ring Systems

The compound's framework is conducive to synthesizing two-ring systems, as demonstrated by the synthesis of N-[2(3)-(1-Uracilyl)ethyl(propyl)]alkylamines, which undergo intramolecular cyclization. This shows the compound's relevance in creating complex molecular structures for potential therapeutic use (Lulle, Paegle, Mazheika, & Lidak, 1983).

Dihydropyrimidinone and Imidazolin-2-ones Synthesis

Compounds with a similar structure have been used in three-component condensation reactions, leading to the synthesis of dihydropyrimidinones and imidazolin-2-ones. This illustrates the compound's utility in organic synthesis, contributing to the development of molecules with potential biological activities (Chechina, Zubar, Omelchenko, & Kolos, 2015).

Properties

IUPAC Name

1-cyclohexyl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c23-16(21-13-5-2-1-3-6-13)20-10-12-22-11-9-19-15(22)14-17-7-4-8-18-14/h4,7-9,11,13H,1-3,5-6,10,12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWDEVXATJGCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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